3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one
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Overview
Description
(3R,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one is a complex organic compound with a piperidinone core structure. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the trifluoroethyl group and the chiral centers at positions 3, 5, and 6 contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one typically involves multi-step organic reactions. One common approach is to start with a suitable piperidinone precursor and introduce the trifluoroethyl group through nucleophilic substitution reactions. The chiral centers can be established using asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries, to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reagents, and reaction conditions that can be easily scaled up. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3R,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
(3R,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand the interactions of small molecules with biological targets.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (3R,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group and the chiral centers play a crucial role in determining the binding affinity and selectivity of the compound. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3R,5S,6R)-3-Amino-6-methyl-5-phenylpiperidin-2-one: Lacks the trifluoroethyl group, which may affect its biological activity.
(3R,5S,6R)-3-Amino-6-methyl-5-phenyl-1-ethylpiperidin-2-one: Contains an ethyl group instead of a trifluoroethyl group, leading to different chemical properties.
Uniqueness
The presence of the trifluoroethyl group in (3R,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C14H17F3N2O |
---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one |
InChI |
InChI=1S/C14H17F3N2O/c1-9-11(10-5-3-2-4-6-10)7-12(18)13(20)19(9)8-14(15,16)17/h2-6,9,11-12H,7-8,18H2,1H3 |
InChI Key |
VKOYIDUVQJQGCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(C(=O)N1CC(F)(F)F)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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